4-acetyl-1H-quinolin-2-one

Descripción general

Descripción

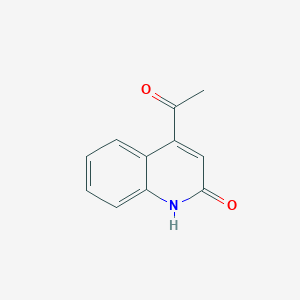

4-Acetyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline ring system with an acetyl group at the fourth position and a keto group at the second position. Quinolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-1H-quinolin-2-one typically involves the acetylation of 4-hydroxyquinolin-2-one. One common method is the reaction of 4-hydroxyquinolin-2-one with acetyl chloride in the presence of a base such as pyridine or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as polyphosphoric acid can also enhance the efficiency of the acetylation process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-acetyl-1H-quinolin-2-ol.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Quinolin-2,4-dione derivatives.

Reduction: 4-Acetyl-1H-quinolin-2-ol.

Substitution: Various substituted quinolinone derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 4-Acetyl-1H-quinolin-2-one

The synthesis of this compound typically involves the condensation of acetylacetone with an appropriate amine or through cyclization reactions involving substituted anilines. Various synthetic pathways have been explored, leading to derivatives with enhanced biological activities. For example, recent studies have demonstrated the use of microwave-assisted synthesis to improve yields and reduce reaction times .

Antimicrobial Properties

This compound exhibits significant antimicrobial properties against a range of pathogens. Its derivatives have been shown to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. For instance, studies have indicated that certain derivatives can inhibit the growth of resistant bacterial strains .

Anticancer Activity

Research indicates that this compound and its analogs demonstrate promising anticancer activity. They have been investigated for their ability to induce apoptosis in cancer cell lines, with some compounds showing IC50 values in the nanomolar range against various cancer types . The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell survival.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies suggest that this compound can scavenge free radicals effectively, thus offering protective effects against cellular damage .

Drug Development

This compound serves as a scaffold for the design of novel pharmaceuticals. Its derivatives are being explored as potential leads in drug development for treating conditions such as cystic fibrosis and HIV infections. For example, compounds derived from this scaffold have been implicated in enhancing drug efficacy and reducing side effects through structural modifications .

Formulation in Therapeutics

The compound is being investigated for its role in formulations aimed at treating chronic diseases due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes enhances its potential as an active pharmaceutical ingredient (API) in various therapeutic formulations .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-acetyl-1H-quinolin-2-one involves its interaction with various molecular targets. In antimicrobial applications, the compound inhibits the growth of bacteria by interfering with their DNA replication processes. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

4-Hydroxyquinolin-2-one: Similar structure but lacks the acetyl group.

3-Acetyl-4-hydroxyquinolin-2-one: Similar structure with the acetyl group at the third position.

Quinolin-2,4-dione: Lacks the acetyl group but has two keto groups at the second and fourth positions.

Uniqueness: 4-Acetyl-1H-quinolin-2-one is unique due to the presence of both an acetyl group and a keto group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .

Propiedades

IUPAC Name |

4-acetyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)9-6-11(14)12-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAHXHRNSSBFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345435 | |

| Record name | 4-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16511-39-0 | |

| Record name | 4-Acetyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16511-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.